molecular formula C16H20N4O2 B8349984 2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

Cat. No. B8349984
M. Wt: 300.36 g/mol
InChI Key: KRRCOZZNVSJYJA-UHFFFAOYSA-N
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Patent
US04254286

Procedure details

3.3 Ml. of 1-N hydrochloric acid were added to a solution of 0.9 g. of 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine in 100 ml. of methanol. The solution was concentrated to 25 ml. and, after cooling, the crystals were removed by filtration under suction and dried. The resulting 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine hydrochloride melts at above 300° C.
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([CH2:10][C:11]2[CH:16]=[C:15]([O:17][CH3:18])[C:14]([C:19]([CH3:21])=[CH2:20])=[C:13]([O:22][CH3:23])[CH:12]=2)=[CH:5][N:4]=1>CO>[ClH:1].[NH2:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([CH2:10][C:11]2[CH:12]=[C:13]([O:22][CH3:23])[C:14]([C:19]([CH3:21])=[CH2:20])=[C:15]([O:17][CH3:18])[CH:16]=2)=[CH:5][N:4]=1 |f:3.4|

Inputs

Step One
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(=C)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to 25 ml
TEMPERATURE
Type
TEMPERATURE
Details
and, after cooling
CUSTOM
Type
CUSTOM
Details
the crystals were removed by filtration under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(=C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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